molecular formula C16H14O4 B191598 Isomedicarpin CAS No. 74560-05-7

Isomedicarpin

Cat. No. B191598
CAS RN: 74560-05-7
M. Wt: 270.28 g/mol
InChI Key: YHZDBBUEVZEOIY-UHFFFAOYSA-N
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Scientific Research Applications

Osteogenic Action

Medicarpin (Med), a phytoalexin related to isoflavones found in dietary legumes, has been shown to stimulate osteoblast differentiation and promote peak bone mass achievement in rats. This action is mediated by estrogen receptor β (ERβ) and does not exhibit uterine estrogenicity, indicating potential as an osteogenic agent (Bhargavan et al., 2012).

Fungal Modification

Medicarpin is metabolized by fungi like Botrytis cinerea and Colletotrichum lindemuthianum, leading to products with reduced antifungal activity. This indicates a role in plant defense mechanisms and potential for agricultural applications (Ingham, 1976).

Detoxification Mechanism

In fenugreek (Trigonella foenum-graecum L.) seedlings, medicarpin accumulation and excretion in response to metals and selenium suggest a potential detoxification mechanism. This process might be a non-element-specific resistance mechanism in plants (Matsouka et al., 2011).

Lipolysis Activation in Adipocytes

Medicarpin activates lipolysis via Protein Kinase A in brown adipocytes, suggesting its role in body fat reduction and potential applications in obesity treatment (Khan Mohammad Imran et al., 2018).

Neuroprotective Effects

Medicarpin demonstrates neuroprotective effects against scopolamine-induced memory loss, highlighting its potential therapeutic application in treating Alzheimer's disease and other neurodegenerative disorders (Li et al., 2021).

Cytotoxic Activity

Certain isoflavonoids, including medicarpin, show cytotoxic activity against human cancer cell lines, suggesting potential applications in cancer therapy (Falcão et al., 2005).

Bone Healing and Regeneration

Medicarpin has been found to promote bone healing and regeneration, activating pathways like Wnt and Notch canonical signaling, offering potential for treating bone defects and related conditions (Dixit et al., 2015).

Future Directions

The future directions for Isomedicarpin are not specified in the search results. However, given its natural occurrence and the existing research on its synthesis, it could be a subject of interest for further studies in various fields of research.


Please note that this information is based on the available resources and may not be fully comprehensive. For a more detailed analysis, further research and expert consultation are recommended.


properties

IUPAC Name

(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-18-10-3-5-12-14(7-10)19-8-13-11-4-2-9(17)6-15(11)20-16(12)13/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZDBBUEVZEOIY-BBRMVZONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=C(O3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317550
Record name Isomedicarpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 13803636

CAS RN

74560-05-7
Record name Isomedicarpin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74560-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomedicarpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
AVK Prasad, RS Kapil, SP Popli - Journal of the Chemical Society …, 1986 - pubs.rsc.org
… sis of (+ )-isomedicarpin had been reported albeit by a much lengthier route.' Spectroscopically, (5) and isomedicarpin were identical. There was a considerable difference …
Number of citations: 28 pubs.rsc.org
JL Ingham, KR Markham - Phytochemistry, 1980 - Elsevier
… It is distinctly different from the deep orange colour afforded by related or isomeric compounds such as isomedicarpin, … of this legume accumulate l-3 and isomedicarpin …
Number of citations: 88 www.sciencedirect.com
JL Ingham - Biochemical systematics and ecology, 1991 - Elsevier
Using the drop-diffusate technique, a total of 14 isoflavonoid phytoalexins have been variously isolated from the fungus (Helminthosporium carbonum)-inoculated leaflets of 33 Erythrina …
Number of citations: 8 www.sciencedirect.com
SA Adesanya, MJ O'Neill, MF Roberts - Physiological and molecular plant …, 1986 - Elsevier
… Demethylmedicarpin, medicarpin and isomedicarpin were isolated from Trifolium repens L. … The compounds tested, excluding demethylmedicarpin, isomedicarpin and medicarpin, were …
Number of citations: 65 www.sciencedirect.com
J Liu, G Wang, G Wang - Chinese Traditional Patent Medicine, 1992 - pesquisa.bvsalud.org
AIM: To study the chemical constituents in aerial parts of Arachis hypogea L. METHODS: Compounds were isolated and purified with silica gel and Sephadex LH-20 column …
Number of citations: 2 pesquisa.bvsalud.org
Y OZAKI, K MOCHIDA, SWON KIM - Chemical and pharmaceutical …, 1987 - jstage.jst.go.jp
A number of 4-(2-hydroxyalkyl)-1, 3-benzenediols(4) were synthesized by thermolysis of 1, 3-cyclohexadiones(3), which were obtained by the reaction of ƒ¿-phenylsulfiny1-ƒÁ-…
Number of citations: 22 www.jstage.jst.go.jp
尾崎裕, 持田佳以子, 金相元 - Chem. Pharm. Bull., 1987 - cir.nii.ac.jp
A number of 4-(2-hydroxyalkyl)-1, 3-benzenediols (4) were synthesized by thermolysis of 1, 3-cyclohexadiones (3), which were obtained by the reaction of α-phenylsulfiyl-γ-…
Number of citations: 0 cir.nii.ac.jp
N Matsuura, R Nakai, M Iinuma, T Tanaka, K Inoue - Phytochemistry, 1994 - Elsevier
A prenylated flavanone was isolated from the roots of Maackia amurensis subsp. buergeri, in addition to seven known compounds; daidzein, formononetin, ononin, maackiain, …
Number of citations: 20 www.sciencedirect.com
A Goel, A Kumar, A Raghuvanshi - Chemical Reviews, 2013 - ACS Publications
… (182) synthesized (±)-isomedicarpin (17) by the hydrogenation of the isoflavone 166 in acetone (or … The mixture of 167 and 168 on rehydrogenation furnished the (±)-isomedicarpin (17) (…
Number of citations: 139 pubs.acs.org
DK Miller, S Sadowski, GQ Han, H Joshua - … , leukotrienes and essential …, 1989 - Elsevier
In a search for new inhibitors of leukotriene formation, a methylene chloride extract of the plant Dalbergia odorifera (Jiangxiang) was found to be a potent inhibitor of LTC 4 formation in …
Number of citations: 23 www.sciencedirect.com

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